3-(2-Hydroxyphenyl)-1-morpholin-4-ylpropan-1-one
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Overview
Description
3-(2-Hydroxyphenyl)-1-morpholin-4-ylpropan-1-one is a chemical compound that has gained much attention in scientific research due to its potential use as a therapeutic agent. This compound is also known as HPPMP or NSC-721648 and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-1-morpholin-4-ylpropan-1-one involves the inhibition of protein kinase CK2, an enzyme that plays a crucial role in cell proliferation and survival. By inhibiting CK2, HPPMP disrupts the signaling pathways that are essential for cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Hydroxyphenyl)-1-morpholin-4-ylpropan-1-one has minimal toxicity and does not affect normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. HPPMP has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-Hydroxyphenyl)-1-morpholin-4-ylpropan-1-one in lab experiments is its specificity for CK2 inhibition. This allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is that HPPMP has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-(2-Hydroxyphenyl)-1-morpholin-4-ylpropan-1-one. One direction is to investigate its potential use in combination therapy with other cancer drugs to enhance its efficacy. Another direction is to explore its use in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further research is needed to optimize the synthesis method and improve the solubility of HPPMP for easier use in lab experiments.
Conclusion:
In conclusion, 3-(2-Hydroxyphenyl)-1-morpholin-4-ylpropan-1-one is a promising compound for cancer therapy due to its specificity for CK2 inhibition and minimal toxicity. Its mechanism of action involves the disruption of signaling pathways that are essential for cancer cell growth and survival. While there are some limitations in its use in lab experiments, there are several future directions for its study, including combination therapy and use in other diseases.
Synthesis Methods
There are various methods of synthesizing 3-(2-Hydroxyphenyl)-1-morpholin-4-ylpropan-1-one, but the most common method involves the reaction of 2-hydroxyacetophenone with morpholine in the presence of acetic anhydride. This process is followed by the addition of 3-chloropropionyl chloride, which leads to the formation of the desired compound. Other methods include the use of different starting materials and reagents, such as 2-hydroxybenzaldehyde and 4-morpholinobutanoyl chloride.
Scientific Research Applications
3-(2-Hydroxyphenyl)-1-morpholin-4-ylpropan-1-one has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. HPPMP has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
3-(2-hydroxyphenyl)-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-4-2-1-3-11(12)5-6-13(16)14-7-9-17-10-8-14/h1-4,15H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTNDGWLNLIJBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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